molecular formula C7H6F2O B3317348 2,4-Difluoro-3-methylphenol CAS No. 959091-59-9

2,4-Difluoro-3-methylphenol

Cat. No. B3317348
CAS RN: 959091-59-9
M. Wt: 144.12 g/mol
InChI Key: WZYCJQIETJWHJB-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-methylphenol is a chemical compound with the molecular formula C7H6F2O . It has a molecular weight of 144.12 . The compound is stored at a temperature of 2-8°C . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for 2,4-Difluoro-3-methylphenol is 1S/C7H6F2O/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,1H3 . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

2,4-Difluoro-3-methylphenol has a predicted boiling point of 182.6±35.0 °C and a predicted density of 1.280±0.06 g/cm3 . Its pKa is predicted to be 8.85±0.23 .

Scientific Research Applications

Chemical Synthesis and Polymer Applications

2,4-Difluoro-3-methylphenol serves as a crucial intermediate in synthesizing novel copolymers with unique physical properties. Research by Kharas et al. (2000) explored the synthesis of methyl 2-cyano-3-dihalophenyl-2-propenoates, including 2,4-difluoro variants, via the Knoevenagel condensation. These compounds were then copolymerized with styrene, resulting in copolymers characterized by high glass transition temperatures indicating decreased chain mobility due to the high dipolar character of the trisubstituted ethylene monomer unit. This finding suggests potential applications in materials science, particularly in creating polymers with enhanced thermal stability and specific mechanical properties (Kharas et al., 2000).

Fluorescent Chemosensors

Roy (2021) reviews the application of 4-methyl-2,6-diformylphenol (DFP) based compounds, closely related to 2,4-Difluoro-3-methylphenol, in developing chemosensors for detecting metal ions, anions, and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors have been well documented, with various compounds detecting ions such as Zn2+, Cu2+, and Hg2+, among others. This research area shows promise for environmental monitoring, medical diagnostics, and industrial processes, highlighting the versatility of fluorophenol derivatives in creating effective sensing materials (Roy, 2021).

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2,4-difluoro-3-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYCJQIETJWHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-3-methylphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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